molecular formula C13H16N4O2 B2819860 3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide CAS No. 554423-48-2

3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide

Cat. No.: B2819860
CAS No.: 554423-48-2
M. Wt: 260.297
InChI Key: CQAUKYRXLRBHDA-UHFFFAOYSA-N
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Description

3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide is a versatile chemical compound with the molecular formula C13H16N4O2 and a molecular weight of 260.29 g/mol . This compound is known for its unique structure, which includes a phthalazine ring system substituted with a butyl group and a carbohydrazide moiety. It is commonly used in various research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide typically involves the reaction of phthalic anhydride with butylamine to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The carbohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted phthalazine derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-butyl-4-oxophthalazine-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-2-3-8-17-13(19)10-7-5-4-6-9(10)11(16-17)12(18)15-14/h4-7H,2-3,8,14H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAUKYRXLRBHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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